

what is Gandotinib used for in clinical research

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Compound Focus: Gandotinib

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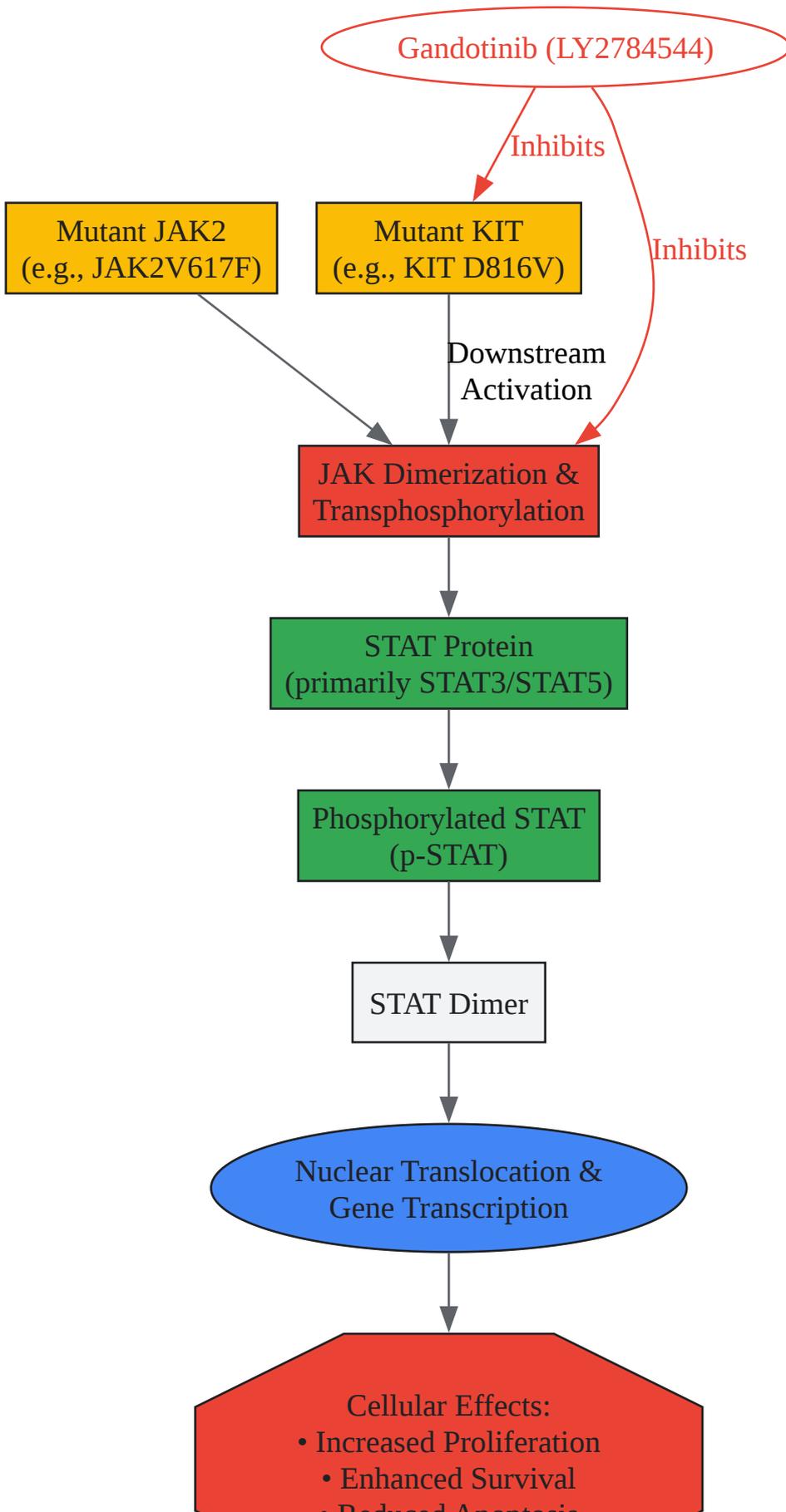
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Mechanism of Action and Selectivity

Gandotinib (LY2784544) is a small-molecule, ATP-competitive inhibitor designed to be highly potent and selective for the mutated JAK2V617F kinase [1] [2]. This mutation drives disease progression in a majority of patients with MPNs [1]. Research indicates that **Gandotinib** has significantly higher potency against JAK2V617F-driven signaling and cell proliferation compared to wild-type JAK2 signaling, which is a key feature for its therapeutic window [2].

Beyond JAK2, **Gandotinib** also inhibits other kinases involved in oncogenesis, including FLT3, TYK2, and FGFR2, which may broaden its potential applications [2].

The following diagram illustrates the primary signaling pathway targeted by **Gandotinib** and its cellular effects, based on research in JAK2V617F-driven diseases and KIT D816V-mutant systemic mastocytosis [3] [4].





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Diagram of **Gandotinib**'s primary mechanism of action in JAK2V617F-driven MPNs and KIT D816V-mutant systemic mastocytosis.

Key Preclinical and Clinical Trial Data

Clinical Trial Data in MPNs

A Phase 1 study established the foundation for **Gandotinib**'s use in MPNs. Key findings are summarized below [5] [1].

Parameter	Result / Finding
Recommended Phase 2 Dose	120 mg orally, once daily [5] [1]
Most Common Adverse Events (AEs)	Diarrhea (55.3%), Nausea (42.1%); mostly Grade 1 [5] [1]
Dose-Limiting Toxicities (DLTs)	Increased blood creatinine, hyperuricemia (at doses >120 mg) [5] [1]

| **Efficacy in Myelofibrosis Patients** | • 29% achieved clinical improvement • 20/32 evaluable patients had ≥50% spleen length reduction • 52% (11/21) had ≥50% symptom score reduction at 12 weeks [5] [1] |

Recent Preclinical Data in Systemic Mastocytosis

A 2025 study highlighted **Gandotinib**'s potential in systemic mastocytosis, both as a monotherapy and in combination [3].

Experimental Model	Treatment	Key Outcome
HMC-1.2 & ROSA ^{KIT D816V} Cell Lines [3]	Gandotinib Monotherapy	Decreased cell viability and proliferation; induced apoptosis [3]
HMC-1.2 & ROSA ^{KIT D816V} Cell Lines [3]	Gandotinib + (Avapritinib or Midostaurin)	Enhanced pro-apoptotic and anti-proliferative effects vs. TKI alone [3]
Primary Human Cord Blood-Derived Mast Cells [3]	Fedratinib (JAK2i) + TKI	Induced apoptosis and enhanced TKI efficacy (suggestive of class effect) [3]

Experimental Protocols for Preclinical Research

For researchers aiming to validate or explore **Gandotinib**'s effects, here are key methodologies from recent literature.

Cell Viability and Proliferation Assay [3]

- **Cell Lines:** Human mast cell lines HMC-1.2 and ROSA^{KIT D816V}.
- **Procedure:**
 - Seed cells at a density of 3.5×10^5 cells/mL.
 - Treat with a dose range of **Gandotinib** for 48 hours.
 - Measure cell viability using a commercial XTT assay kit.
 - Detect absorbance at 450 nm and 660 nm using a plate reader.
 - Normalize data to DMSO-treated control cells and calculate IC₅₀ values via non-linear regression analysis (e.g., using Prism software).

Apoptosis Analysis [3]

- **Method:** Flow cytometry analysis of apoptosis.
- **Staining:** Use Annexin V/propidium iodide (PI) staining to distinguish between early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
- **Procedure:**
 - Treat cells with **Gandotinib** at the determined IC₅₀ or other relevant concentrations for 24-48 hours.
 - Harvest cells, wash with PBS, and resuspend in binding buffer.

- Incubate with Annexin V and PI dyes according to manufacturer protocols.
- Analyze stained cells immediately using a flow cytometer.

Combination Drug Studies [3]

- **Objective:** To evaluate synergistic effects with Tyrosine Kinase Inhibitors (TKIs) like avapritinib or midostaurin.
- **Design:** Treat cells with **Gandotinib** and a TKI individually and in combination.
- **Analysis:** Use the combination index (CI) method, such as the Chou-Talalay method, to determine if the drug interaction is synergistic ($CI < 1$), additive ($CI = 1$), or antagonistic ($CI > 1$).

Gandotinib remains a drug of research interest, particularly for JAK2-driven malignancies. Its progression in clinical development should be monitored via databases like ClinicalTrials.gov for the latest trial status and results.

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References

1. A phase 1 study of the Janus kinase 2 (JAK2)V617F inhibitor ... [pmc.ncbi.nlm.nih.gov]
2. Gandotinib (LY2784544) | JAK2 Inhibitor [medchemexpress.com]
3. Fedratinib and gandotinib induce apoptosis and enhance ... [pmc.ncbi.nlm.nih.gov]
4. Unraveling the complexity of STAT3 in cancer [jeccr.biomedcentral.com]
5. A phase 1 study of the Janus kinase 2 (JAK2)V617F inhibitor ... [pubmed.ncbi.nlm.nih.gov]

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